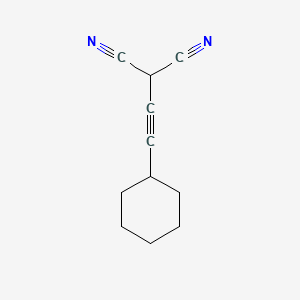
Malononitrile, (1-ethynylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malononitrile, (1-ethynylcyclohexyl)- is an organic compound with the molecular formula C11H12N2. It contains a six-membered cyclohexyl ring, an ethynyl group, and two nitrile groups. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (1-ethynylcyclohexyl)- typically involves the reaction of cyclohexylacetylene with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexylacetylene, followed by the addition of malononitrile. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Malononitrile, (1-ethynylcyclohexyl)- often involves large-scale batch or continuous processes. The purification of the compound can be achieved through melt crystallization, which offers high purity and yield while reducing energy consumption and refining costs .
Chemical Reactions Analysis
Types of Reactions
Malononitrile, (1-ethynylcyclohexyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted cyclohexyl derivatives, amines, and other functionalized organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Malononitrile, (1-ethynylcyclohexyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Malononitrile, (1-ethynylcyclohexyl)- involves its reactivity with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the ethynyl group can undergo cycloaddition reactions. These interactions lead to the formation of complex molecular structures with diverse biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with the formula CH2(CN)2, used as a building block in organic synthesis.
Malononitrile dimer:
Uniqueness
Malononitrile, (1-ethynylcyclohexyl)- is unique due to its combination of a cyclohexyl ring, ethynyl group, and nitrile groups. This structure imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
Properties
CAS No. |
73747-66-7 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-(2-cyclohexylethynyl)propanedinitrile |
InChI |
InChI=1S/C11H12N2/c12-8-11(9-13)7-6-10-4-2-1-3-5-10/h10-11H,1-5H2 |
InChI Key |
LIQNZIMFFGLQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C#CC(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















